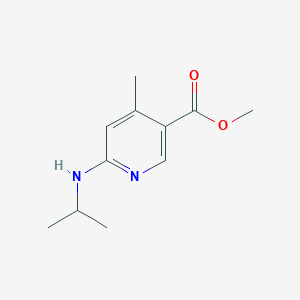
Methyl 6-(isopropylamino)-4-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(isopropylamino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group, an isopropylamino group, and a nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(isopropylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step may require an acid catalyst such as sulfuric acid or hydrochloric acid to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反应分析
Types of Reactions
Methyl 6-(isopropylamino)-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted nicotinates with varying functional groups.
科学研究应用
Methyl 6-(isopropylamino)-4-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 6-(isopropylamino)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 6-(methylamino)-4-methylnicotinate
- Methyl 6-(ethylamino)-4-methylnicotinate
- Methyl 6-(propylamino)-4-methylnicotinate
Uniqueness
Methyl 6-(isopropylamino)-4-methylnicotinate is unique due to the presence of the isopropylamino group, which imparts specific steric and electronic properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
methyl 4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10-5-8(3)9(6-12-10)11(14)15-4/h5-7H,1-4H3,(H,12,13) |
InChI 键 |
SJXYLLWZRJTEDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(=O)OC)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


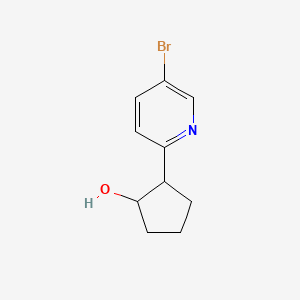
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
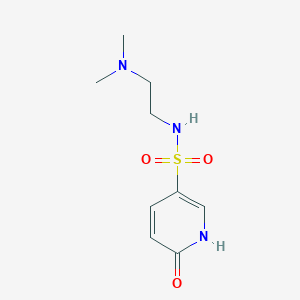
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
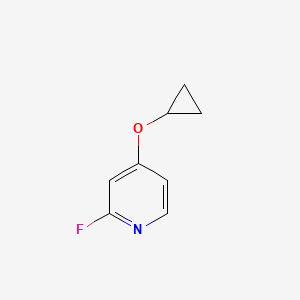
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
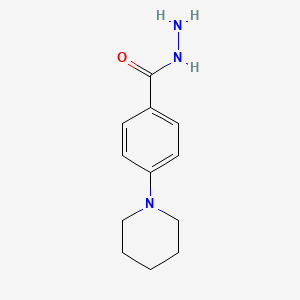
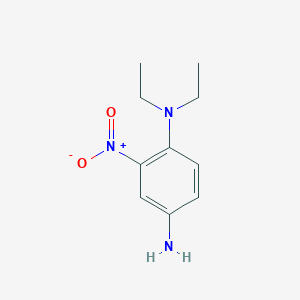
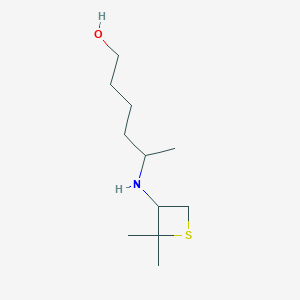
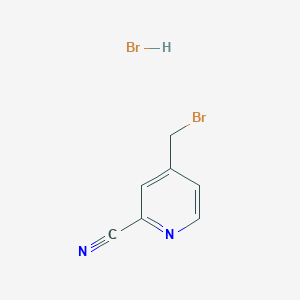
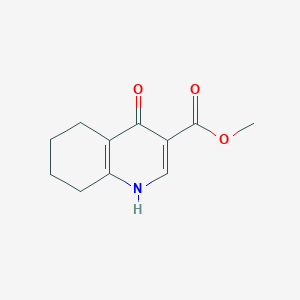
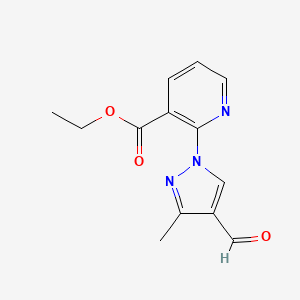

![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
